molecular formula C22H35ClN2O2 B5008355 N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide

N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide

Cat. No. B5008355
M. Wt: 395.0 g/mol
InChI Key: BIEAWQHLVAZDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide, also known as Bupivacaine, is a long-acting local anesthetic that is widely used in clinical practice. It was first synthesized in the early 1960s and has since been extensively studied for its biochemical and physiological effects.

Mechanism of Action

N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide works by blocking the sodium channels in nerve cells, which prevents the transmission of nerve impulses. This results in a loss of sensation in the area where this compound is applied. This compound is a long-acting local anesthetic, which means that it can provide pain relief for several hours.
Biochemical and Physiological Effects:
This compound has both biochemical and physiological effects. It has been shown to affect the release of neurotransmitters such as acetylcholine and norepinephrine, which play a role in nerve conduction and muscle contraction. This compound has also been shown to affect the activity of enzymes such as acetylcholinesterase, which breaks down acetylcholine. In addition, this compound has been shown to affect the activity of ion channels such as the sodium channel, which plays a role in nerve conduction.

Advantages and Limitations for Lab Experiments

N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide has several advantages for lab experiments. It is a long-acting local anesthetic, which means that it can provide pain relief for several hours. This allows researchers to perform experiments without causing discomfort to the animals or humans involved. This compound is also relatively easy to administer and has a low toxicity profile.
However, there are also some limitations to using this compound in lab experiments. It can be difficult to control the dosage and duration of the anesthetic effect, which can affect the results of the experiment. In addition, this compound can have systemic effects, which can complicate the interpretation of the results.

Future Directions

There are several future directions for research on N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide. One area of interest is the development of new formulations and delivery methods for this compound. This could include the development of sustained-release formulations that provide pain relief for longer periods of time.
Another area of interest is the investigation of the anti-tumor properties of this compound. Several studies have shown that this compound has anti-tumor effects, and further research is needed to determine the underlying mechanisms and potential clinical applications.
Finally, there is a need for further research on the potential systemic effects of this compound. This could include studies on the effects of this compound on cardiovascular function, respiratory function, and other physiological parameters.

Synthesis Methods

N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide is synthesized from N-methyl-4-chlorobenzoyl chloride and 1-(2,2-dimethylpropyl)piperidin-4-ol. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide is widely used in scientific research for its local anesthetic properties. It has been used in various studies to investigate its effects on nerve conduction, muscle contraction, and pain management. This compound has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor properties.

properties

IUPAC Name

N-butyl-3-chloro-4-[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35ClN2O2/c1-6-7-12-24(5)21(26)17-8-9-20(19(23)15-17)27-18-10-13-25(14-11-18)16-22(2,3)4/h8-9,15,18H,6-7,10-14,16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEAWQHLVAZDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC(=C(C=C1)OC2CCN(CC2)CC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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